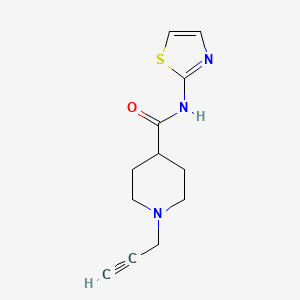
1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a prop-2-yn-1-yl group and a thiazolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Prop-2-yn-1-yl Group: This step often involves the alkylation of the piperidine nitrogen with a propargyl halide under basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.
Amide Bond Formation: The final step involves coupling the thiazole derivative with the piperidine intermediate using standard amide bond-forming reactions, such as using carbodiimide coupling agents.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems.
化学反応の分析
Types of Reactions: 1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Epoxides, ketones.
Reduction Products: Saturated piperidine derivatives.
Substitution Products: Various substituted thiazole derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology and Medicine:
Drug Development:
Biological Probes: Used in studying enzyme mechanisms and protein interactions.
Industry:
Agriculture: Potential use in developing agrochemicals.
Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism by which 1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, while the thiazole ring can engage in π-π stacking interactions and hydrogen bonding.
類似化合物との比較
- 1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxylate
- 1-(prop-2-yn-1-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide derivatives
Uniqueness: this compound is unique due to its combination of a piperidine ring, a prop-2-yn-1-yl group, and a thiazole ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
IUPAC Name |
1-prop-2-ynyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-6-15-7-3-10(4-8-15)11(16)14-12-13-5-9-17-12/h1,5,9-10H,3-4,6-8H2,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGMWIIJPBJHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2533382.png)
![4-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)morpholine](/img/structure/B2533383.png)



![(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B2533392.png)
![4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide](/img/structure/B2533393.png)

